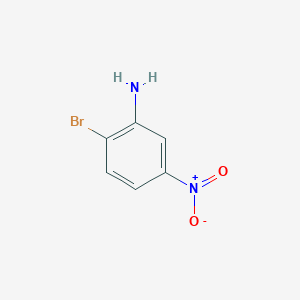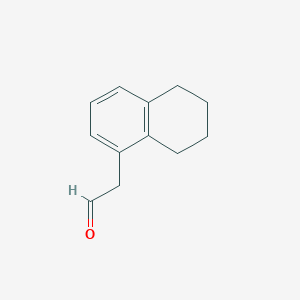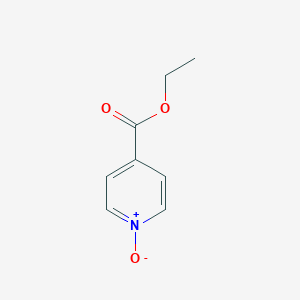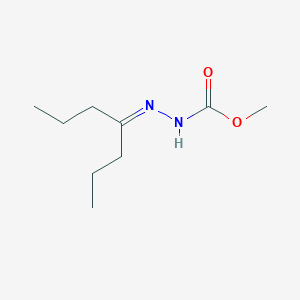
3-(1-Propylbutylidene)carbazic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Propylbutylidene)carbazic acid methyl ester is a chemical compound with the molecular formula C9H18N2O2 . It is a derivative of carbazic acid and is known for its unique structural properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid, 3-(1-propylbutylidene)-, methyl ester typically involves the reaction of carbazic acid with 1-propylbutylidene in the presence of a suitable esterifying agent such as methanol . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of carbazic acid, 3-(1-propylbutylidene)-, methyl ester may involve large-scale esterification processes. These processes are optimized for high efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Propylbutylidene)carbazic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted esters, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(1-Propylbutylidene)carbazic acid methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of carbazic acid, 3-(1-propylbutylidene)-, methyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of metabolic pathways and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
Hydrazinecarboxylic acid, 2-(1-propylbutylidene)-, methyl ester: Another derivative with slight structural variations.
Uniqueness
3-(1-Propylbutylidene)carbazic acid methyl ester is unique due to its specific ester group, which influences its reactivity and biological activity. Its distinct structural properties make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
14978-96-2 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl N-(heptan-4-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-4-6-8(7-5-2)10-11-9(12)13-3/h4-7H2,1-3H3,(H,11,12) |
Clé InChI |
JLBAWEHEGKDKSY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC(=O)OC)CCC |
SMILES canonique |
CCCC(=NNC(=O)OC)CCC |
Synonymes |
3-(1-Propylbutylidene)carbazic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






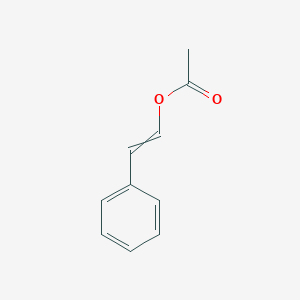


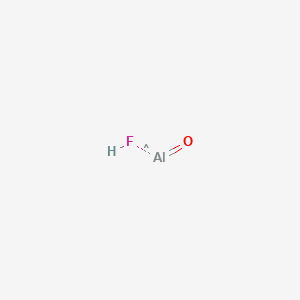
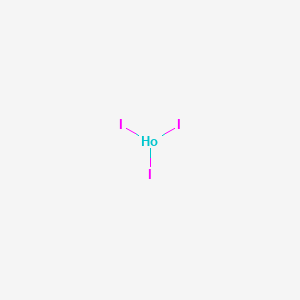
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)
